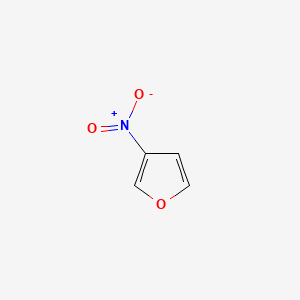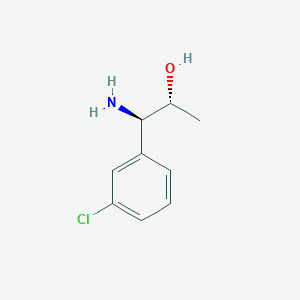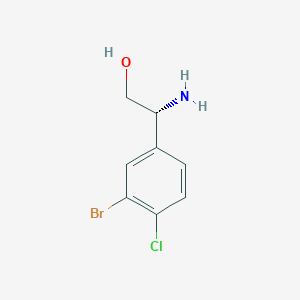
6,8-Dimethoxychroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are derivatives of chroman. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chroman ring with methoxy groups at the 6th and 8th positions and a ketone group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.
Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.
Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-Dimethoxychroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:
Molecular Targets: It may interact with various enzymes and receptors in the body.
Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dihydroxychroman-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.
6,8-Dimethylchroman-4-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,8-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its ability to cross cell membranes.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
6,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
HAHGQPWVPNHRFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)OCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


